

An In-depth Technical Guide to (E)-3-(6-bromopyridin-2-yl)acrylaldehyde

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Compound of Interest

Compound Name: (E)-3-(6-bromopyridin-2-yl)acrylaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the potential significance of **(E)-3-(6-bromopyridin-2-yl)acrylaldehyde**. Given the limited specific literature on this compound, this guide contextualizes its relevance through established synthetic methodologies and the broader applications of its structural class in medicinal chemistry and drug discovery.

Compound Data

The fundamental molecular properties of **(E)-3-(6-bromopyridin-2-yl)acrylaldehyde** are summarized below. This data is essential for any experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.

Property	Value
Molecular Formula	C ₈ H ₆ BrNO
Molecular Weight	212.05 g/mol
Chemical Name	(E)-3-(6-bromopyridin-2-yl)acrylaldehyde
Synonyms	(2E)-3-(6-bromo-2-pyridinyl)prop-2-enal
CAS Number	1204306-43-3

Synthetic Protocol: A Representative Methodology

The synthesis of α,β -unsaturated aldehydes such as **(E)-3-(6-bromopyridin-2-yl)acrylaldehyde** is commonly achieved through olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for producing (E)-alkenes with excellent stereoselectivity.^{[1][2][3]} The following is a detailed, representative protocol for the synthesis of this compound, starting from 6-bromopyridine-2-carboxaldehyde.

Reaction Scheme:

6-Bromopyridine-2-carboxaldehyde is reacted with a phosphonate ylide generated from a suitable phosphonate ester, such as diethyl (formylmethyl)phosphonate, in the presence of a base.

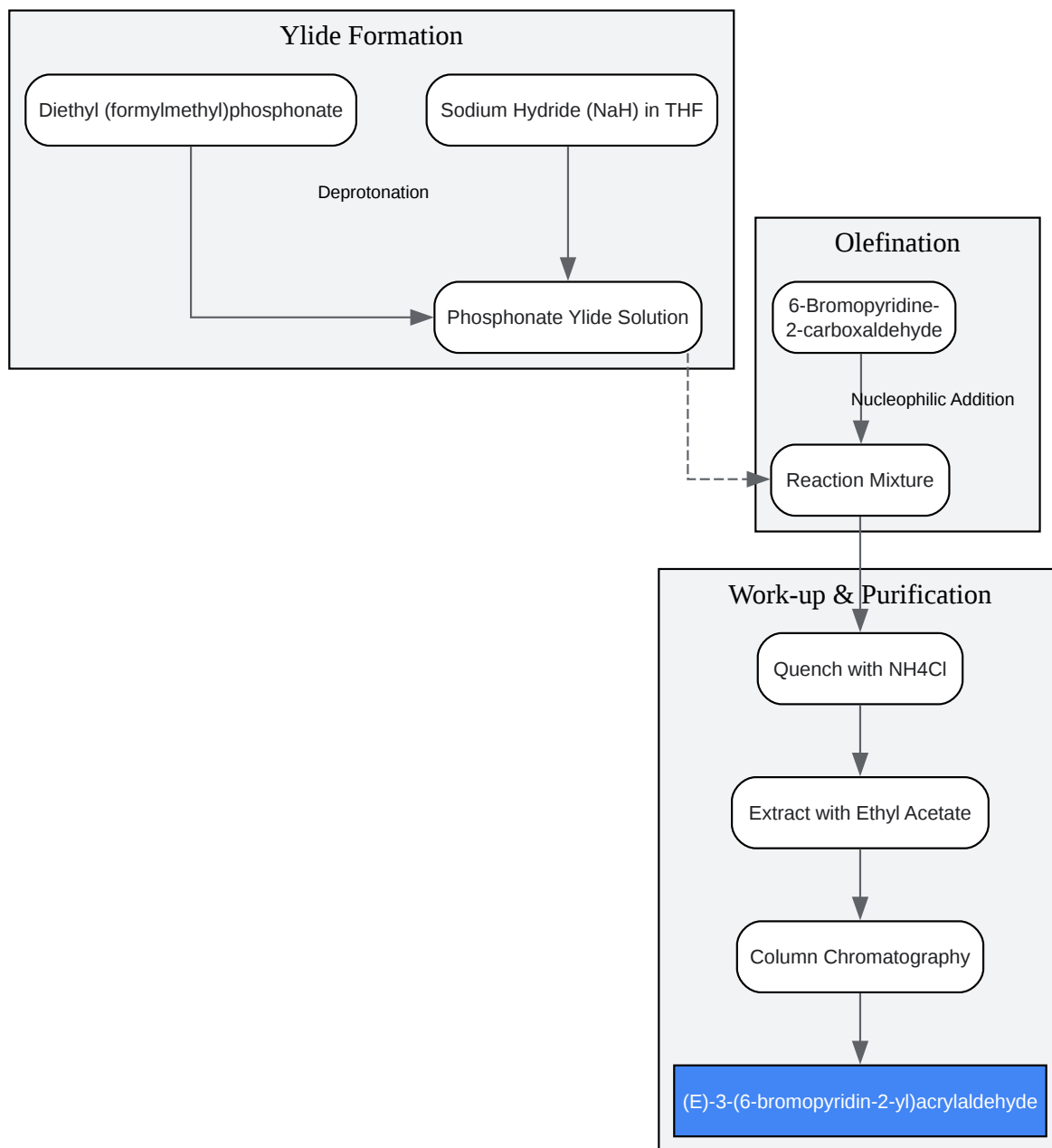
Experimental Protocol:

- Preparation of the Phosphonate Ylide:
 - To a solution of diethyl (formylmethyl)phosphonate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert nitrogen atmosphere, add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise.
 - Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the phosphonate carbanion.
- Olefination Reaction:
 - Cool the ylide solution back to 0 °C.
 - Add a solution of 6-bromopyridine-2-carboxaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 15-20 minutes.
 - After the addition is complete, allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Work-up and Purification:

- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- The crude **(E)-3-(6-bromopyridin-2-yl)acrylaldehyde** can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
- Characterization:
 - The structure and purity of the final product should be confirmed using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry. The (E)-configuration is typically confirmed by the large coupling constant ($J > 15$ Hz) of the vinylic protons in the ^1H NMR spectrum.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the proposed Horner-Wadsworth-Emmons synthesis of **(E)-3-(6-bromopyridin-2-yl)acrylaldehyde**.



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Caption: Synthetic workflow for **(E)-3-(6-bromopyridin-2-yl)acrylaldehyde**.

Significance and Potential Applications

While specific biological activities for **(E)-3-(6-bromopyridin-2-yl)acrylaldehyde** are not extensively documented, its structural motifs—the bromopyridine ring and the α,β -unsaturated aldehyde—are of significant interest in medicinal chemistry and drug development.

- **Pyridine Scaffolds in Drug Discovery:** The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[4][5][6] It is known to participate in hydrogen bonding and other interactions with biological targets, and its presence can enhance the solubility and bioavailability of drug candidates.[5][7][8] Pyridine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][8]
- **α,β -Unsaturated Aldehydes as Covalent Modifiers:** The acrylaldehyde moiety is an electrophilic group that can act as a Michael acceptor. This functionality allows the molecule to potentially form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. Covalent inhibition is a powerful strategy in drug design for achieving high potency and prolonged duration of action.
- **Synthetic Intermediate:** This compound serves as a versatile building block for the synthesis of more complex molecules. The aldehyde can be further functionalized through reactions such as reductive amination, oxidation to a carboxylic acid, or condensation with other nucleophiles to generate diverse chemical libraries for screening. The bromo-substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of additional molecular complexity.

In summary, **(E)-3-(6-bromopyridin-2-yl)acrylaldehyde** represents a valuable scaffold for the development of novel therapeutic agents, particularly for researchers targeting proteins with reactive cysteine residues or those looking to explore the chemical space around the pharmacologically important pyridine core.

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